molecular formula C27H19BrN2 B4539094 5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE

5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE

Cat. No.: B4539094
M. Wt: 451.4 g/mol
InChI Key: GWGFIWQWKYBRSE-UHFFFAOYSA-N
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Description

5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE is a complex organic compound that features a unique structure combining biphenyl, bromophenyl, and phenyl groups with an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The imidazole core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the biphenyl and bromophenyl groups can interact with biological membranes, affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its combination of biphenyl, bromophenyl, and phenyl groups with an imidazole core. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrN2/c28-24-17-15-23(16-18-24)27-29-25(21-9-5-2-6-10-21)26(30-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGFIWQWKYBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Reactant of Route 2
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Reactant of Route 3
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Reactant of Route 4
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Reactant of Route 5
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Reactant of Route 6
Reactant of Route 6
5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE

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